molecular formula C23H22N4OS2 B2883596 2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901258-66-0

2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2883596
M. Wt: 434.58
InChI Key: XRISIXGTAYVFRB-UHFFFAOYSA-N
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Description

2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H22N4OS2 and its molecular weight is 434.58. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Design and Synthesis of Analogues

Studies have focused on the design, synthesis, and pharmacological evaluation of analogs targeting various biological pathways. For example, research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has explored glutaminase inhibitors for their therapeutic potential, revealing structure-activity relationships that help in identifying more potent inhibitors with improved drug-like properties (Shukla et al., 2012). Similarly, the synthesis of novel coordination complexes with pyrazole-acetamide derivatives has been investigated for their hydrogen bonding effects on self-assembly processes and antioxidant activities (Chkirate et al., 2019).

Anticancer Activity Evaluation

The synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives, incorporating different heterocyclic rings, have been conducted to assess potential antitumor activities. These studies highlight the pharmacophoric significance of the benzothiazole structure and its derivatives in developing anticancer agents (Yurttaş et al., 2015).

Biological Activities

Antimicrobial and Antioxidant Properties

Research into various derivatives has demonstrated significant antimicrobial and antioxidant activities. For instance, the synthesis and antimicrobial evaluation of sulphonamide derivatives have provided insights into their potential as therapeutic agents against a range of bacterial strains (Fahim & Ismael, 2019). Additionally, the development of thiazole-based polythiophenes has explored their optoelectronic properties, indicating potential applications in materials science (Camurlu & Guven, 2015).

Catalytic and Probe Development

Manganese(II) complexes derived from imidazole-based acetamides have been studied as catalysts for alkene epoxidation, showcasing the role of such complexes in facilitating chemical transformations (Serafimidou et al., 2008). Moreover, the creation of fluorescent probes for mercury ion detection has been achieved through the one-pot synthesis of imidazo[1,2-a]pyridines, demonstrating the utility of these compounds in environmental monitoring and analytical chemistry (Shao et al., 2011).

properties

IUPAC Name

2-[[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS2/c1-3-16-6-10-18(11-7-16)21-26-20(17-8-4-15(2)5-9-17)22(27-21)30-14-19(28)25-23-24-12-13-29-23/h4-13H,3,14H2,1-2H3,(H,26,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRISIXGTAYVFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

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